2-((4-Fluorophenyl)amino)benzonitrile (CAS 18201-87-1): Comprehensive Physicochemical Profiling, Synthetic Methodologies, and Pharmacological Applications
2-((4-Fluorophenyl)amino)benzonitrile (CAS 18201-87-1): Comprehensive Physicochemical Profiling, Synthetic Methodologies, and Pharmacological Applications
Executive Summary
Diarylamines are privileged scaffolds in medicinal chemistry, serving as the structural backbone for numerous non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and fluorescent probes. Among these, 2-((4-fluorophenyl)amino)benzonitrile (CAS 18201-87-1) stands out as a highly versatile, fluorinated building block. The presence of the ortho-nitrile group not only acts as an electron-withdrawing activator for nucleophilic substitution but also serves as a critical cyclization handle for downstream heterocycle synthesis. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic synthetic routes, and step-by-step experimental protocols designed for drug development professionals.
Physicochemical Profiling & Structural Analysis
The molecular architecture of 2-((4-fluorophenyl)amino)benzonitrile features a diphenylamine core constrained by a strong electron-withdrawing nitrile (-CN) group and an electron-modulating para-fluoro (-F) substituent. The fluorine atom enhances metabolic stability by blocking cytochrome P450-mediated para-hydroxylation, a common degradation pathway in diarylamine drugs.
Table 1: Key Physicochemical Properties
| Property | Value / Description |
| Chemical Name | 2-[(4-fluorophenyl)amino]benzonitrile |
| CAS Registry Number | 18201-87-1[1] |
| Molecular Formula | C₁₃H₉FN₂ |
| Molecular Weight | 212.22 g/mol [1] |
| Hydrogen Bond Donors | 1 (Secondary Amine -NH-) |
| Hydrogen Bond Acceptors | 2 (-CN, -F) |
| Topological Polar Surface Area (TPSA) | 35.8 Ų |
| Reactivity Profile | Susceptible to acid/base hydrolysis (-CN to -COOH) and intramolecular cyclization. |
Mechanistic Synthetic Methodologies
The synthesis of highly functionalized diarylamines requires precise control over C-N bond formation. Depending on the starting materials, three primary pathways are utilized:
A. Palladium-Catalyzed Buchwald-Hartwig Amination
The most efficient route involves the cross-coupling of 2-bromobenzonitrile with 4-fluoroaniline. Palladium catalysts, typically Pd₂(dba)₃ paired with bidentate phosphine ligands like BINAP or Xantphos, facilitate this transformation.
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Causality of Reagents: The bidentate ligand enforces a specific steric "bite angle" that accelerates the final reductive elimination step, preventing the formation of off-target hydrodehalogenation byproducts[2]. A base, such as Cs₂CO₃, is critical; it deprotonates the coordinated aniline to form an amido-palladium intermediate, driving the catalytic cycle forward[3]. Recent green chemistry advances have also demonstrated that 2,2,5,5-tetramethyloxolane (TMO) can replace toxic toluene as a solvent in these aminations without sacrificing yield[4].
B. Copper-Catalyzed Ullmann Condensation
For industrial scale-up, the Ullmann coupling utilizing 2-chlorobenzonitrile and 4-fluoroaniline is often preferred due to the lower cost of aryl chlorides.
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Causality of Reagents: Unlike Pd-catalysis, Cu-catalyzed reactions often proceed via single-electron transfer (SET) or radical pathways[5]. High temperatures (>120°C) and strong bases (K₂CO₃) are required to overcome the high bond dissociation energy of the C-Cl bond.
C. Nucleophilic Aromatic Substitution (SₙAr)
When starting with 2-fluorobenzonitrile, an SₙAr approach is highly effective.
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Causality of Reagents: The strongly electron-withdrawing ortho-nitrile group depletes electron density from the adjacent carbon, highly activating the C-F bond for direct nucleophilic attack by the aniline amine in the presence of sodium hydride (NaH).
Fig 1: Principal synthetic routes to 2-((4-fluorophenyl)amino)benzonitrile via C-N cross-coupling.
Table 2: Comparison of Synthetic Methodologies
| Method | Catalyst / Reagents | Typical Yield | Scalability | Key Advantage |
| Buchwald-Hartwig | Pd₂(dba)₃, BINAP, Cs₂CO₃ | 85 - 95% | Moderate | Mild conditions, high functional group tolerance. |
| Ullmann Coupling | CuI, L-Proline, K₂CO₃ | 60 - 75% | High | Low catalyst cost, utilizes cheaper aryl chlorides. |
| SₙAr | NaH, DMF | 70 - 85% | Moderate | Transition-metal-free process. |
Downstream Pharmacological Diversification
The true value of CAS 18201-87-1 lies in its downstream utility. The nitrile group acts as a "masked" functional group that can be selectively manipulated to generate diverse pharmacophores.
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Fenamic Acid Analogs (COX Inhibitors): Hydrolysis of the nitrile group under strong basic or acidic conditions yields 2-((4-fluorophenyl)amino)benzoic acid (4'-fluorofenamic acid). This compound is a potent inhibitor of cyclooxygenase (COX) enzymes, serving as a non-steroidal anti-inflammatory drug (NSAID) scaffold.
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2-Quinolones and Quinazolines (Kinase Inhibitors): The nitrile group can undergo tandem amidation/cyclization reactions to form 2-quinolones[6] or 4-aminoquinazolines. These fused bicyclic systems are critical binding motifs for Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs).
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Acridines (DNA Intercalators): Acid-catalyzed intramolecular Friedel-Crafts-type cyclization converts the diarylamine into 9-aminoacridine derivatives, which are heavily utilized as DNA intercalating chemotherapeutics and fluorescent probes.
Fig 2: Pharmacological diversification of the 18201-87-1 scaffold into active APIs.
Self-Validating Experimental Protocol: Buchwald-Hartwig Amination
To ensure high trustworthiness and reproducibility, the following protocol emphasizes self-validating checkpoints and explains the mechanistic causality behind each physical manipulation.
Objective: Synthesize 2-((4-fluorophenyl)amino)benzonitrile via Pd-catalyzed cross-coupling.
Materials:
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2-Bromobenzonitrile (1.0 equiv, 10 mmol)
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4-Fluoroaniline (1.2 equiv, 12 mmol)
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Pd₂(dba)₃ (0.02 equiv, 2 mol%)
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(±)-BINAP (0.04 equiv, 4 mol%)
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Cs₂CO₃ (1.5 equiv, 15 mmol)
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Anhydrous Toluene or TMO (30 mL)[4]
Step-by-Step Methodology:
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Inert Atmosphere Preparation: Add 2-bromobenzonitrile, Pd₂(dba)₃, BINAP, and Cs₂CO₃ to an oven-dried Schlenk flask.
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Causality: Pd(0) complexes are highly sensitive to oxidation. Purging the flask with Argon (3x vacuum/backfill cycles) prevents the premature oxidation of the active Pd(0) catalyst to inactive Pd(II).
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Reagent Addition: Inject anhydrous solvent (Toluene or TMO) followed by 4-fluoroaniline via a gas-tight syringe.
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Thermal Activation: Heat the reaction mixture to 90°C under continuous stirring for 12 hours.
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Validation Checkpoint: Monitor the reaction via TLC (Hexanes:EtOAc 4:1). The disappearance of the 2-bromobenzonitrile spot (UV active, higher Rf) and the appearance of a new, brightly UV-active spot (lower Rf) confirms the progression of the cross-coupling.
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Quenching and Filtration: Cool the mixture to room temperature. Dilute with EtOAc (50 mL) and filter the entire suspension through a short pad of Celite.
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Causality: The Celite pad traps colloidal "palladium black" and insoluble inorganic salts (CsBr, unreacted Cs₂CO₃). Failing to remove colloidal Pd will lead to severe streaking during column chromatography and potential degradation of the product.
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Aqueous Workup: Wash the filtrate with saturated aqueous NH₄Cl (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous Na₂SO₄.
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Causality: NH₄Cl neutralizes any residual basic species without hydrolyzing the sensitive nitrile group.
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Purification: Concentrate the organic layer under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution 0-10% EtOAc in Hexanes) to afford the pure product as a crystalline solid.
References
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White Rose Research Online. "2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations". URL: [Link]
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MDPI. "Recent Advances in One-Pot Modular Synthesis of 2-Quinolones". URL: [Link]
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Chemical Society Reviews (RSC). "Recent advances in visible light-activated radical coupling reactions". URL: [Link]
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Angewandte Chemie. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides". URL: [Link]<4176::AID-ANIE4176>3.0.CO;2-U
Sources
- 1. 2-[(4-fluorophenyl)amino]benzonitrile | 18201-87-1 [chemicalbook.com]
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- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Recent advances in visible light-activated radical coupling reactions triggered by (i) ruthenium, (ii) iridium and (iii) organic photoredox agents - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00311A [pubs.rsc.org]
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